molecular formula C13H10N2O6 B253152 methyl 4-[(5-nitro-2-furoyl)amino]benzoate

methyl 4-[(5-nitro-2-furoyl)amino]benzoate

Cat. No.: B253152
M. Wt: 290.23 g/mol
InChI Key: MTEJXFRLEHIBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[(5-nitro-2-furoyl)amino]benzoate is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The structure of this compound includes a nitrofuran moiety attached to a benzoate ester, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-nitro-2-furoyl)amino]benzoate typically involves the following steps:

    Nitration of Furan: The starting material, furan, is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.

    Acylation: The 5-nitrofuran is then acylated with benzoyl chloride in the presence of a base such as pyridine to form 5-nitrofuran-2-yl benzoyl chloride.

    Amination: The benzoyl chloride derivative is reacted with methyl 4-aminobenzoate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(5-nitro-2-furoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

methyl 4-[(5-nitro-2-furoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(5-nitro-2-furoyl)amino]benzoate involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This results in the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.

    Furazolidone: A nitrofuran derivative with antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

methyl 4-[(5-nitro-2-furoyl)amino]benzoate is unique due to its specific structure, which combines the nitrofuran moiety with a benzoate ester. This combination enhances its biological activity and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

IUPAC Name

methyl 4-[(5-nitrofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C13H10N2O6/c1-20-13(17)8-2-4-9(5-3-8)14-12(16)10-6-7-11(21-10)15(18)19/h2-7H,1H3,(H,14,16)

InChI Key

MTEJXFRLEHIBJZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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